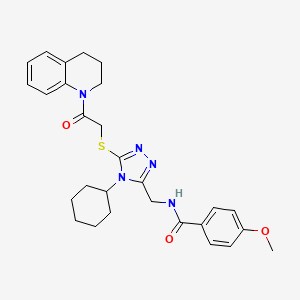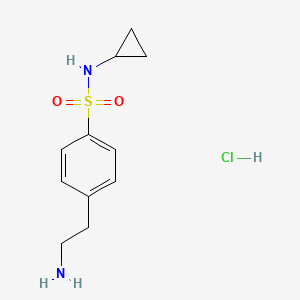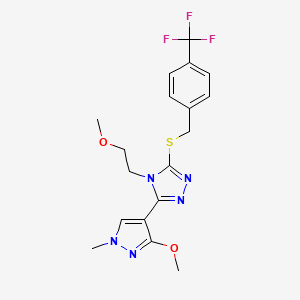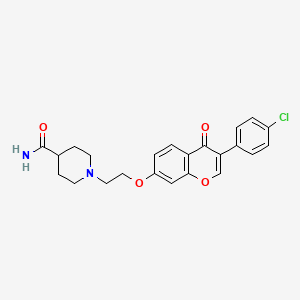
(6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone
カタログ番号:
B2913985
CAS番号:
1111032-26-8
分子量:
428.93
InChIキー:
UNOSHTCIJNZFTE-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- Quinoline Core : The central quinoline nucleus provides the backbone for this compound. Quinolines are nitrogen-containing bicyclic compounds found in various natural products and synthetic molecules. They exhibit diverse biological activities, including antimalarial, antimicrobial, antidepressant, and anticancer effects .
科学的研究の応用
Synthesis and Structural Analysis
- A study by Karthik et al. (2021) focused on synthesizing a related compound through substitution reactions. The compound exhibited inter and intra-molecular hydrogen bonds, as well as other interactions, revealing insights into its structural characteristics.
Conformational Analysis
- Research by Karkhut et al. (2014) synthesized a compound with a structure closely related to (6-Chloro-4-(o-tolylsulfonyl)quinolin-3-yl)(piperidin-1-yl)methanone and analyzed its stable forms. This study is crucial in understanding the conformational stability of such compounds.
Anti-tubercular Activities
- A study by Wardell et al. (2011) discussed derivatives of a similar compound, highlighting their significant anti-tubercular activities, which could be relevant for pharmaceutical applications.
Spectroscopic Properties
- Al-Ansari (2016) explored the electronic absorption and fluorescence properties of related compounds. Such studies are vital for understanding the optical behavior of these materials (Al-Ansari, 2016).
Synthesis Routes
- Back and Nakajima (2000) provided insights into the synthesis routes for compounds like this compound, which could be instrumental in developing novel synthetic methods (Back & Nakajima, 2000).
Chemical Reactions and Novel Compounds
- Patan, Göksel, and Sahinler Ayla (2021) conducted studies on N-substituted quinone derivatives, which are structurally related to the queried compound. Such research helps in understanding the chemical behavior and potential applications of these compounds (Patan, Göksel, & Sahinler Ayla, 2021).
Antimicrobial Activities
- Patel, Patel, and Patel (2011) synthesized a novel compound and analyzed its antimicrobial activities, demonstrating the potential pharmaceutical applications of such compounds (Patel, Patel, & Patel, 2011).
Crystal Structure Analysis
- Research by Revathi et al. (2015) on the crystal structure of a related compound provides valuable insights into the molecular arrangement and interactions, which are crucial for material science applications (Revathi et al., 2015).
Metabolite Identification
- A study by Çalış et al. (2006) on secondary metabolites, including quinoline derivatives, contributes to the understanding of natural compounds' structure and potential bioactivity (Çalış et al., 2006).
Pharmacokinetics and Bioavailability
- Tanaka, Yamada, Ono, and Takegoshi (1987) developed methods for determining the levels of a related compound in biological samples, indicating the importance of understanding pharmacokinetics and bioavailability (Tanaka, Yamada, Ono, & Takegoshi, 1987).
特性
IUPAC Name |
[6-chloro-4-(2-methylphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-15-7-3-4-8-20(15)29(27,28)21-17-13-16(23)9-10-19(17)24-14-18(21)22(26)25-11-5-2-6-12-25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOSHTCIJNZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thi...
Cat. No.: B2913902
CAS No.: 2034554-77-1
4-bromo-N-(2-cyclopropyl-2-hydroxypropyl)thiophene-2-ca...
Cat. No.: B2913904
CAS No.: 1795411-55-0
N-(1-Cyano-3-methylcyclohexyl)-3-fluoro-4-(trifluoromet...
Cat. No.: B2913905
CAS No.: 2418675-18-8
N-((4-cyclohexyl-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2...
Cat. No.: B2913907
CAS No.: 476448-45-0
![3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2913902.png)






![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2913912.png)
![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)

![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)


